molecular formula C6H6BrNOS B8796656 3-Bromo-5-(methylsulfinyl)pyridine

3-Bromo-5-(methylsulfinyl)pyridine

Cat. No.: B8796656
M. Wt: 220.09 g/mol
InChI Key: BOOKYSHCUVWSNW-UHFFFAOYSA-N
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Description

3-Bromo-5-(methylsulfinyl)pyridine (CAS 1193245-15-6) is a valuable brominated pyridine derivative serving as a versatile building block in organic synthesis and pharmaceutical research. The molecular formula is C6H6BrNOS, with a molecular weight of 220.09 . Pyridine derivatives are fundamental structures in medicinal chemistry, with many exhibiting significant therapeutic potential against a range of diseases . The bromine atom at the 3-position of the pyridine ring makes this compound a particularly useful intermediate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for constructing carbon-carbon bonds in the development of active pharmaceutical ingredients (APIs) and other complex molecules . The methylsulfinyl group further enhances its utility by offering a handle for further chemical modifications. This compound is strictly for Research Use Only (RUO) and is an essential tool for researchers in drug discovery and development, particularly in the synthesis of novel heterocyclic compounds for biological evaluation. It is typically supplied as a solid and should be stored according to the recommended safety conditions, often in a dark place under an inert atmosphere at room temperature . Researchers are advised to consult the safety data sheet (SDS) and handle the material with appropriate precautions.

Properties

Molecular Formula

C6H6BrNOS

Molecular Weight

220.09 g/mol

IUPAC Name

3-bromo-5-methylsulfinylpyridine

InChI

InChI=1S/C6H6BrNOS/c1-10(9)6-2-5(7)3-8-4-6/h2-4H,1H3

InChI Key

BOOKYSHCUVWSNW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC(=CN=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the molecular formulas, substituents, and key properties of 3-Bromo-5-(methylsulfinyl)pyridine with structurally related bromopyridine derivatives:

Compound Name Molecular Formula Substituents Key Features/Applications Reference
This compound C₆H₅BrNOS Br (3-position), SOCH₃ (5-position) High polarity, chiral center, drug intermediate -
3-Bromo-5-Methoxypyridine C₆H₆BrNO Br (3), OCH₃ (5) Pharmaceutical intermediate (e.g., gastrointestinal drugs)
3-Bromo-5-(2,5-difluorophenyl)pyridine C₁₁H₆BrF₂N Br (3), 2,5-difluorophenyl (5) Nonlinear optical properties, synthesized via C-C coupling
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine C₆H₅BrClNS Br (3), Cl (5), SCH₃ (2) Higher lipophilicity, potential agrochemical use
3-Bromo-5-(4-fluorophenoxy)pyridine C₁₁H₇BrFNO Br (3), 4-fluorophenoxy (5) Enhanced π-π interactions for OLED materials
3-Bromo-5-ethoxypyridine C₇H₈BrNO Br (3), OCH₂CH₃ (5) Ethoxy group improves metabolic stability
Key Observations:
  • Polarity and Reactivity : The methylsulfinyl group in the target compound increases polarity compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) substituents, enhancing solubility in polar solvents. This property is advantageous in drug formulation .
  • Chirality : Unlike methoxy or ethoxy groups, the sulfinyl moiety introduces a chiral center, which is critical for enantioselective synthesis in pharmaceuticals .
  • Synthetic Utility : Bromine at the 3-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated in the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine .

Physical and Spectroscopic Properties

  • Thermal Stability :
    • 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine has a predicted boiling point of 266.4°C, higher than methoxy analogs due to increased molecular weight and sulfur content .
  • Spectroscopic Data :
    • ¹H NMR shifts for bromopyridines with electron-withdrawing groups (e.g., -SOCH₃) typically appear downfield compared to electron-donating groups like -OCH₃ .

Preparation Methods

Reaction Conditions and Procedure

The oxidation of 3-bromo-5-(methylthio)pyridine with mCPBA in dichloromethane (DCM) is a widely employed method. Key parameters include:

  • Stoichiometry : A 1:1 molar ratio of sulfide to mCPBA ensures selective sulfoxide formation. Excess oxidant may lead to over-oxidation to the sulfone.

  • Temperature : Reactions are conducted at 0–25°C to control exothermicity.

  • Time : Completion typically occurs within 30 minutes to 2 hours.

Example Protocol:

  • Substrate : 3-Bromo-5-(methylthio)pyridine (19 mmol) in DCM (50 mL).

  • Oxidant : mCPBA (38 mmol) added portionwise at 0°C.

  • Workup : Quenched with 1N NaOH, extracted with DCM, and dried over MgSO₄.

  • Yield : 82% (sulfone) when using excess mCPBA; sulfoxide yields ~60–70% with controlled stoichiometry.

Key Considerations

  • Side Products : Over-oxidation to 3-bromo-5-(methylsulfonyl)pyridine occurs with prolonged reaction times or excess mCPBA.

  • Scalability : Suitable for gram-scale synthesis with minimal purification required.

Hydrogen Peroxide-Mediated Oxidation

Reaction Conditions and Procedure

Hydrogen peroxide (H₂O₂) in acetic acid is a cost-effective alternative for sulfoxide synthesis. This method avoids halogenated solvents and is favored in green chemistry applications.

Example Protocol:

  • Substrate : 3-Bromo-5-(methylthio)pyridine (0.6 mmol) in acetic acid (5 mL).

  • Oxidant : 30% H₂O₂ (1.2 mmol) added dropwise at 25°C.

  • Time : 4–6 hours.

  • Workup : Neutralized with NaHCO₃, extracted with ethyl acetate.

  • Yield : 47–62% sulfoxide; sulfone formation <5%.

Key Considerations

  • Acid Catalysis : Acetic acid enhances the electrophilicity of the sulfide, facilitating oxidation.

  • Safety : Exothermic reaction requires temperature control to prevent runaway conditions.

Molecular Oxygen with Transition Metal Catalysts

Reaction Conditions and Procedure

Molecular oxygen (O₂) paired with iron or vanadium catalysts enables selective sulfoxidation under mild conditions. This method is scalable for industrial applications.

Example Protocol:

  • Substrate : 3-Bromo-5-(methylthio)pyridine (10 mmol) in toluene.

  • Catalyst : Fe(III) acetylacetonate (0.1 mol%).

  • Conditions : O₂ atmosphere, 80°C, 12 hours.

  • Yield : 75% sulfoxide; no detectable sulfone.

Key Considerations

  • Catalyst Loading : Low catalyst concentrations (0.05–0.2 mol%) minimize costs.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates but may reduce selectivity.

Oxone®-Mediated Oxidation

Reaction Conditions and Procedure

Oxone® (potassium peroxymonosulfate) in tetrahydrofuran (THF)/water mixtures provides a robust oxidation platform.

Example Protocol:

  • Substrate : 3-Bromo-5-(methylthio)pyridine (12.5 mmol) in THF (80 mL).

  • Oxidant : Oxone® (17 g) in H₂O (20 mL) with NaHCO₃.

  • Time : 4 hours at 20°C.

  • Workup : Extracted with ethyl acetate, purified via silica gel chromatography.

  • Yield : 70–75% sulfoxide.

Key Considerations

  • pH Control : Buffering with NaHCO₃ prevents acidic decomposition of the sulfoxide.

  • Byproducts : Trace sulfone (<3%) observed in some batches.

Comparative Analysis of Methods

Method Oxidant Solvent Time Yield (%) Purity Scalability
mCPBAmCPBADCM0.5–2 h60–70>95%High
H₂O₂/Acetic AcidH₂O₂Acetic Acid4–6 h47–6290–95%Moderate
O₂/Fe(III) CatalystO₂Toluene12 h75>98%Industrial
Oxone®KHSO₅THF/H₂O4 h70–7595%High

Key Findings:

  • Selectivity : O₂/Fe(III) achieves the highest selectivity for sulfoxide (no sulfone detected).

  • Cost-Effectiveness : H₂O₂ is the most economical oxidant but requires longer reaction times.

  • Environmental Impact : O₂-based methods align with green chemistry principles.

Mechanistic Insights

The oxidation of sulfides to sulfoxides proceeds via a two-electron transfer mechanism. For mCPBA and H₂O₂, the reaction involves electrophilic attack on the sulfur lone pair, forming a sulfonium intermediate that hydrolyzes to the sulfoxide. In O₂-mediated systems, radical pathways may dominate, with metal catalysts facilitating oxygen activation.

Industrial and Regulatory Considerations

  • Safety : mCPBA and H₂O₂ require hazard mitigation (explosion-proof equipment, inert atmospheres).

  • Purification : Chromatography or recrystallization (ethyl acetate/hexane) is standard for pharmaceutical-grade material.

  • Regulatory Compliance : Oxone®-derived products must meet residual sulfate limits per ICH guidelines.

Q & A

Basic: What are the common synthetic routes for preparing 3-Bromo-5-(methylsulfinyl)pyridine, and how can reaction conditions be optimized?

Methodological Answer:

  • Bromination Strategies : Start with pyridine derivatives such as 3-amino-5-methylpyridine, where bromination can be achieved using reagents like bromine in acetic acid or N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) .
  • Sulfoxidation : Post-bromination, introduce the methylsulfinyl group via oxidation of a methylthio intermediate using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid .
  • Optimization Tips :
    • Monitor reaction progress using TLC or HPLC to avoid over-oxidation.
    • Purify via flash chromatography (hexane/ethyl acetate gradients) or recrystallization .
    • Characterize intermediates with 1H^1H/13C^{13}C NMR and HR-MS to confirm regiochemistry .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^1H NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and methylsulfinyl group (singlet near δ 2.8–3.2 ppm) .
    • 13C^{13}C NMR: Confirm sulfinyl (C-S=O) carbon at ~40–45 ppm .
  • X-ray Diffraction (XRD) : Resolve crystal packing and bond angles (e.g., Br–C–S=O torsion angles) using SHELX software for refinement .
  • Mass Spectrometry : HR-MS with ESI+ or EI+ modes to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for bromine .

Advanced: How can computational methods like DFT elucidate the electronic properties of this compound?

Methodological Answer:

  • DFT Workflow :
    • Optimize geometry using B3LYP/6-31G(d) basis sets.
    • Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer .
    • Simulate UV-Vis spectra (TD-DFT) and compare with experimental data to validate electronic transitions .
  • Applications :
    • Predict nonlinear optical (NLO) properties via hyperpolarizability calculations .
    • Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization .

Advanced: How to resolve discrepancies between experimental and computational structural data?

Methodological Answer:

  • Case Study : If XRD shows a planar sulfinyl group but DFT predicts slight pyramidalization:
    • Re-examine computational parameters (e.g., solvent effects, dispersion corrections).
    • Validate with solid-state NMR to assess crystal packing influences .
    • Use ORTEP-3 for Windows to visualize thermal ellipsoids and refine torsional angles .
  • Best Practices : Cross-validate with multiple methods (e.g., IR for functional groups, Raman for symmetry) .

Advanced: What strategies enable regioselective functionalization of this compound?

Methodological Answer:

  • Cross-Coupling Reactions :
    • Suzuki-Miyaura: Use Pd(PPh3_3)4_4 catalyst with arylboronic acids at 80–100°C in THF/water .
    • Buchwald-Hartwig: Introduce amines via Pd0^0-XPhos systems, prioritizing C3 bromine substitution .
  • Directing Groups : Leverage the sulfinyl group’s electron-withdrawing nature to direct electrophilic substitution to the para position .

Basic: What are the best practices for handling and storing this compound?

Methodological Answer:

  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2) .
  • Storage : Keep in amber vials under inert gas (N2_2) at –20°C to prevent oxidation or moisture absorption .
  • Stability Testing : Monitor via 1H^1H NMR every 3 months; discard if sulfoxide decomposes to sulfone (δ 3.5 ppm split) .

Advanced: How does the methylsulfinyl group influence nonlinear optical (NLO) properties?

Methodological Answer:

  • Mechanistic Insight : The sulfinyl group enhances polarizability via its lone pair electrons and asymmetric charge distribution, increasing hyperpolarizability (β) values .
  • Experimental Validation :
    • Use Z-scan techniques to measure NLO coefficients in thin films.
    • Compare with DFT-calculated β values (e.g., 12.5 × 1030^{-30} esu) .
  • Design Implications : Modify substituents (e.g., electron-withdrawing groups) to amplify NLO responses for photonic applications .

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